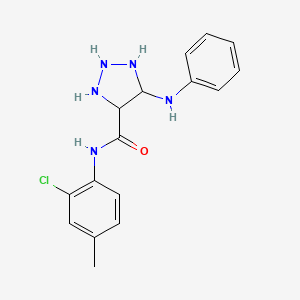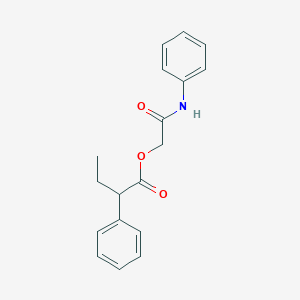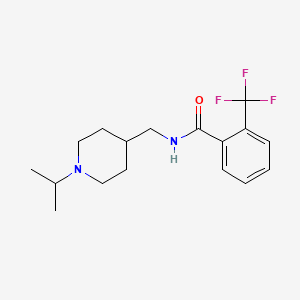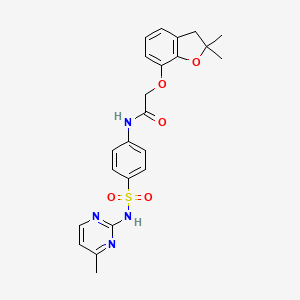![molecular formula C20H15F3N2O4 B2537540 3-ciclopropanamido-N-[4-(trifluorometoxi)fenil]-1-benzofuran-2-carboxamida CAS No. 888454-19-1](/img/structure/B2537540.png)
3-ciclopropanamido-N-[4-(trifluorometoxi)fenil]-1-benzofuran-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are found in many drugs due to their versatility and unique physicochemical properties, making them an important basis for medicinal chemistry . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely, depending on their specific structures .Aplicaciones Científicas De Investigación
Inhibidor de la Hidrolasa de Epóxido Soluble
El compuesto se sintetiza como un inhibidor de la hidrolasa de epóxido soluble humana . Esta enzima juega un papel crucial en el metabolismo de los mediadores químicos endógenos involucrados en la regulación de la presión arterial, la inflamación y el dolor .
Reactivos de Trifluorometoxilación
El grupo trifluorometoxi (CF3O) en el compuesto tiene características únicas que lo convierten en una nueva entidad en varios campos . Facilita la reacción de trifluorometoxilación, haciendo que los compuestos que contienen CF3O sean más accesibles .
Terapia Etiológica
El compuesto es un objetivo prometedor para la terapia etiológica de la hipertonía, la tuberculosis, las patologías renales y otras enfermedades socialmente peligrosas .
Estudio de los Procesos Biológicos Relacionados con el Envejecimiento
Los compuestos que contienen un grupo 4-(trifluorometoxi)fenil, como el que se cuestiona, pueden ser útiles para estudiar procesos biológicos relacionados con el envejecimiento .
Insecticida o Zoocida
El compuesto se utiliza como insecticida (o zoocida), que actúa bloqueando los canales de sodio dependientes del potencial en insectos y roedores dañinos .
Actividad Antitumoral
El compuesto mostró actividad antitumoral a través de la inhibición de la tirosina quinasa .
Mecanismo De Acción
Target of Action
The compound 3-cyclopropaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic insecticide that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and other arthropods. By inhibiting chitin synthesis, the compound disrupts the growth and development of these organisms .
Mode of Action
The compound acts as a feeding poison for biting and sucking pests . It interferes with the normal synthesis of chitin during the molting process of insects. This disruption prevents the proper formation of the exoskeleton, leading to the death of the insect .
Biochemical Pathways
The compound affects the biochemical pathway of chitin synthesis. Chitin is a polysaccharide that forms the hard, protective exoskeleton of insects. By inhibiting the enzymes involved in chitin synthesis, the compound disrupts the normal growth and development of insects .
Pharmacokinetics
The compound is rapidly metabolized in rats, with a total of 17 components detected in urine . Unchanged triflumuron was present at only low levels (1–2% of dose) in urine . The compound is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and in fatty tissues .
Result of Action
The primary result of the compound’s action is the death of the insect. By inhibiting chitin synthesis, the compound prevents the proper formation of the exoskeleton during the molting process. This disruption leads to the death of the insect .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the presence of other chemicals in the environment. Additionally, environmental conditions such as temperature and humidity can also influence the compound’s stability and efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c21-20(22,23)29-13-9-7-12(8-10-13)24-19(27)17-16(25-18(26)11-5-6-11)14-3-1-2-4-15(14)28-17/h1-4,7-11H,5-6H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLSQKQLSNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2537462.png)

![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2537473.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)

![methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)
![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)
